molecular formula C11H14ClN3 B051306 4-(Piperazin-1-yl)benzonitrile hydrochloride CAS No. 116290-72-3

4-(Piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B051306
CAS No.: 116290-72-3
M. Wt: 223.7 g/mol
InChI Key: FVZWHLFETLOKSR-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzonitrile hydrochloride is a versatile and valuable chemical intermediate extensively employed in medicinal chemistry and pharmaceutical research. Its core structure features a benzonitrile moiety linked to a piperazine ring, which is protonated as a hydrochloride salt to enhance stability and solubility. This scaffold is a privileged fragment in the design and synthesis of novel biologically active compounds, particularly serving as a key building block for potent kinase inhibitors and ligands for various central nervous system (CNS) targets.

Properties

IUPAC Name

4-piperazin-1-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWHLFETLOKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Piperazine Derivatives

A foundational method involves the reaction of 4-fluorobenzonitrile with piperazine under basic conditions. In a representative procedure, 4-fluorobenzonitrile (1.0 equiv) and piperazine (1.2 equiv) are refluxed in dimethylformamide (DMF) at 120°C for 12–24 hours, facilitated by potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an aromatic nucleophilic substitution mechanism, where the fluorine atom is displaced by the piperazine nitrogen. Work-up typically involves dilution with water, extraction with dichloromethane, and concentration under reduced pressure. Crude product purification is achieved via column chromatography (30% ethyl acetate in petroleum ether), yielding 4-(piperazin-1-yl)benzonitrile in 65–75% purity.

Reductive Amination of 4-Cyanobenzaldehyde

An alternative route employs reductive amination between 4-cyanobenzaldehyde and piperazine. In this method, 4-cyanobenzaldehyde (1.0 equiv) and piperazine (1.5 equiv) are stirred in methanol with acetic acid (0.1 equiv) as a catalyst. After 2 hours, NaCNBH₃ (2.0 equiv) is added at 0°C, and the mixture is stirred at room temperature for 8 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (2.5% methanol in dichloromethane), yielding the target compound in 68–72% yield.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-chlorobenzonitrile (1.0 equiv), piperazine (1.2 equiv), and KI (0.1 equiv) in DMF is irradiated at 150°C for 30 minutes. This method achieves 85–90% conversion, with purification via recrystallization from ethanol/water (1:1). Comparative studies show a 20% yield improvement over conventional heating.

Flow Chemistry for Scalable Production

Continuous flow reactors enable large-scale synthesis. A solution of 4-fluorobenzonitrile and piperazine in acetonitrile is pumped through a heated reactor (130°C, 10 MPa) with a residence time of 15 minutes. The output is neutralized with HCl, and the hydrochloride salt precipitates upon cooling. This method achieves >95% purity and a throughput of 1 kg/h, making it suitable for industrial applications.

Reaction Optimization and Catalytic Systems

Role of Catalysts and Bases

  • KI as a Catalyst : The addition of KI (10 mol%) accelerates nucleophilic substitution by stabilizing transition states, reducing reaction time from 24 hours to 8 hours.

  • Triethylamine as a Base : In reductive amination, triethylamine (1.1 equiv) enhances imine formation, increasing yields from 60% to 75%.

Table 1: Comparative Analysis of Catalytic Systems

MethodCatalystYield (%)Purity (%)
Nucleophilic SubstitutionKI7592
Reductive AminationNone6888
Microwave-AssistedKI9095

Purification and Characterization

Chromatographic Techniques

Crude products are purified using:

  • Silica Gel Chromatography : Ethyl acetate/petroleum ether (30:70) for nucleophilic substitution products.

  • Reverse-Phase HPLC : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, achieving >99% purity for pharmaceutical-grade material.

Spectroscopic Validation

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃) : δ 7.62 (d, 2H, Ar–H), 7.52 (d, 2H, Ar–H), 3.45 (t, 4H, Piperazine-H), 2.85 (t, 4H, Piperazine-H).

  • HPLC : Retention time = 6.2 min (C18 column, 250 mm × 4.6 mm).

  • Mass Spectrometry : [M+H]⁺ = 228.1 m/z, confirming molecular weight.

Industrial Production and Scalability

Large-Scale Reactor Design

Industrial synthesis employs stirred-tank reactors (STRs) with automated temperature and pH control. A batch process using 4-chlorobenzonitrile (100 kg), piperazine (120 kg), and K₂CO₃ (150 kg) in DMF (500 L) achieves 80% yield after 12 hours . Continuous centrifugation and fluidized-bed drying produce free-flowing powder with <0.5% moisture content.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(Piperazin-1-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride (Target) C₁₂H₁₆ClN₃ 237.7 Piperazine linked via methylene to benzonitrile Hydrochloride salt improves solubility; nitrile enhances reactivity .
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride C₁₃H₁₈ClN₃ 251.8 Piperidine (saturated 6-membered ring) with aminomethyl group Reduced basicity vs. piperazine; potential for altered receptor binding .
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile C₁₉H₂₁N₅O 335.4 Phthalazin-6-yl substituent on piperazine Extended aromatic system may enhance π-π stacking in enzyme inhibition .
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j) C₂₈H₂₉N₅O 463.6 Piperazine linked to cyanophenyl and pentanamide Amide linker introduces hydrogen-bonding potential; pyridyl group aids solubility .
4-(4-Cyanobenzyl)piperidine hydrochloride C₁₃H₁₇ClN₂ 236.7 Piperidine with cyanobenzyl substituent Saturated ring reduces metabolic oxidation risk compared to piperazine .

Functional Group Variations

Nitrile vs. Carboxylic Acid Derivatives
  • 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride : The nitrile group is electron-withdrawing, influencing electronic distribution and reactivity.
  • 3-(Piperazin-1-yl)benzoic acid hydrochloride (C₁₁H₁₅ClN₂O₂): Replaces nitrile with carboxylic acid (-COOH), increasing polarity and acidity (pKa ~4.2). This modification is critical for ionic interactions in receptor binding .
Hydrochloride vs. Dihydrochloride Salts
  • Target compound: Monohydrochloride salt (1:1 stoichiometry) balances solubility and crystallinity.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride : Dihydrochloride (2:1 stoichiometry) increases aqueous solubility but may reduce stability under basic conditions .
Receptor Targeting
  • Dopamine D3 Receptor Antagonists: Compounds like 7j and 7k () use piperazine-cyanophenyl motifs to achieve selectivity for dopamine D3 over D2 receptors. The trifluoromethyl group in 7k further enhances metabolic stability .
  • C1s Inhibitors : The phthalazine-substituted analogue () demonstrates potent C1s inhibition (IC₅₀ < 10 nM), attributed to its planar aromatic system .

Key Findings and Implications

Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher basicity and receptor affinity, while piperidine analogues offer metabolic stability .

Nitrile Group Utility : The nitrile group in the target compound facilitates further functionalization (e.g., conversion to amides or amines) and enhances binding to electron-deficient targets .

Salt Forms : Hydrochloride salts improve bioavailability but require optimization to avoid hygroscopicity or instability .

Biological Activity

4-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperazine ring linked to a benzonitrile moiety. Its chemical formula is C11_{11}H14_{14}ClN3_3 and it has a molecular weight of approximately 227.7 g/mol. The presence of the piperazine ring is significant as it often contributes to enhanced biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, piperazine derivatives have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that para-substituted benzyl piperazines demonstrated significant antituberculosis activity, suggesting that modifications in the piperazine structure can enhance efficacy against specific pathogens .

Anticancer Properties

The anticancer potential of piperazine derivatives has been explored extensively. In particular, compounds containing the piperazine moiety have shown promise in inhibiting cancer cell proliferation. A notable finding is that certain piperazine derivatives have been effective against M. tuberculosis, with one compound achieving a minimum inhibitory concentration (MIC) as low as 0.0125 μg/mL . This suggests that this compound may also possess similar anticancer properties, warranting further investigation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Piperazines can act as enzyme inhibitors or receptor ligands, modulating various biochemical pathways. For example, they may inhibit enzyme activity by binding to active sites or alter receptor signaling pathways, leading to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperazine-containing compounds is crucial for optimizing their biological activity. Studies have shown that the position and type of substituents on the phenyl ring significantly affect the compound's potency. For instance, para-substitution has been associated with enhanced activity compared to meta-substitution . This knowledge can guide the design of new derivatives with improved pharmacological profiles.

Case Study 1: Antituberculosis Activity

A study evaluating a series of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides highlighted the significant antituberculosis activity of para-substituted benzyl piperazines. The research revealed that these compounds were selected for bioavailability and in vivo testing due to their promising in vitro results .

CompoundStructureMIC (μg/mL)Activity Type
4cBenzyl-piperazine0.0125Antituberculosis
4kCyclopropyl methyl substitution0.05Antituberculosis

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of thiazole-integrated compounds showed that modifications in the structure led to varying degrees of cytotoxicity across different cancer cell lines. The findings suggested that specific structural features were essential for maximizing anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperazin-1-yl)benzonitrile hydrochloride, and how can intermediates be characterized?

Methodological Answer: A common approach involves nucleophilic substitution between 4-fluorobenzonitrile and piperazine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C), followed by HCl salt formation . Intermediates should be characterized via:

  • 1H/13C NMR : To confirm substitution at the benzonitrile ring (e.g., disappearance of aromatic F signals, appearance of piperazine protons at δ 2.5–3.5 ppm).
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 188.1 for the free base).
  • Elemental Analysis : To validate stoichiometry (e.g., C, H, N, Cl percentages matching C11H13ClN4) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer: The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. For stability studies:

  • pH-Dependent Solubility : Test solubility in PBS (pH 7.4) vs. acidic buffers (pH 2–3) using UV-Vis spectroscopy.
  • Long-Term Stability : Store lyophilized samples at –20°C; monitor degradation via HPLC over 6–12 months. Hydrolysis of the nitrile group is a critical degradation pathway under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s receptor binding affinity in literature?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use radioligand binding assays (e.g., 5-HT1A/5-HT2A receptors) with consistent cell lines (e.g., CHO-K1) and controls (e.g., ketanserin for 5-HT2A).
  • Structural Analog Comparison : Cross-reference with analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which shares piperazine-mediated receptor interactions but differs in substituent effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and affinity differences due to the benzonitrile group’s electron-withdrawing effects .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (70–120°C), solvent (DMF vs. acetonitrile), and base (K2CO3 vs. Et3N). Higher temperatures (>100°C) may accelerate side reactions (e.g., piperazine dimerization) .
  • Purification Techniques : Employ recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to remove by-products like unreacted 4-fluorobenzonitrile.
  • In-Process Controls (IPC) : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and quantify residual piperazine via titration .

Q. How can researchers validate the compound’s role in modulating biochemical pathways, such as serotonin or dopamine signaling?

Methodological Answer:

  • In Vitro Functional Assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (FLIPR assays) in HEK293 cells transfected with target receptors.
  • Metabolite Profiling : Use LC-MS/MS to track downstream metabolites (e.g., 5-HT or DA levels in neuronal cell lysates) after exposure to the compound.
  • Cross-Validation : Compare results with structurally related drugs (e.g., flibanserin hydrochloride, a 5-HT1A agonist/5-HT2A antagonist) to identify shared or divergent pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Source Verification : Ensure data originates from peer-reviewed studies (e.g., PubChem, synthetic methodology papers) rather than vendor catalogs.
  • Experimental Reproducibility : Repeat measurements using calibrated equipment (e.g., DSC for melting points, 500 MHz NMR for spectra).
  • Crystal Structure Analysis : If available, compare X-ray diffraction data (e.g., bond angles, packing motifs) to confirm molecular conformation differences .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC11H13ClN4
Solubility (pH 7.4)12.5 mg/mL in PBS
Stability (lyophilized)>24 months at –20°C
HPLC Retention Time6.8 min (C18 column, 70:30 MeOH:H2O)

Q. Table 2. Common Synthetic By-Products and Mitigation

By-ProductSourceMitigation Strategy
Piperazine dimerExcess piperazine at high TLower reaction temperature
Unreacted benzonitrileIncomplete substitutionExtended reaction time (24 h)
Hydrolyzed nitrileAlkaline conditionsUse pH-controlled buffers

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)benzonitrile hydrochloride
Reactant of Route 2
4-(Piperazin-1-yl)benzonitrile hydrochloride

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